molecular formula C9H10ClNO2 B14845828 1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone

1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone

Katalognummer: B14845828
Molekulargewicht: 199.63 g/mol
InChI-Schlüssel: BFXKQPFUQKUFMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group and a methoxy group attached to a pyridine ring, along with an ethanone group

Vorbereitungsmethoden

The synthesis of 1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 3-methoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures . This reaction yields the desired chloromethylated product, which can then be further reacted with ethanone derivatives to form this compound.

Analyse Chemischer Reaktionen

1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common reagents used in these reactions include Lewis acids, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for various applications.

Eigenschaften

Molekularformel

C9H10ClNO2

Molekulargewicht

199.63 g/mol

IUPAC-Name

1-[2-(chloromethyl)-3-methoxypyridin-4-yl]ethanone

InChI

InChI=1S/C9H10ClNO2/c1-6(12)7-3-4-11-8(5-10)9(7)13-2/h3-4H,5H2,1-2H3

InChI-Schlüssel

BFXKQPFUQKUFMT-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C(=NC=C1)CCl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.